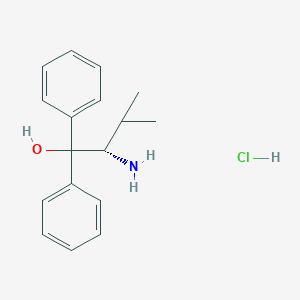

(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride

Descripción

Discovery and Development

(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride emerged as a chiral amino alcohol derivative in the late 20th century, driven by the demand for enantioselective catalysts in pharmaceutical synthesis. Its free base form (CAS 78603-95-9) was first synthesized via the reduction of valine methyl ester hydrochloride with phenylmagnesium bromide, yielding a sterically hindered tertiary alcohol with a 56% efficiency. The hydrochloride salt (CAS 130432-39-2) was subsequently developed to enhance stability and solubility for catalytic applications. Early studies highlighted its structural resemblance to natural alkaloids, such as those in the Tylophora genus, which exhibit bioactive properties.

Evolution of Research Interest

Initial research focused on its role in asymmetric catalysis, particularly in spiroborate ester formation. By the 2000s, studies demonstrated its utility in enantioselective ketone reductions, achieving up to 99% enantiomeric excess (ee) in prochiral substrates like 3-acetylpyridine. Recent advancements explore its applications in synthesizing chiral ligands for transition-metal catalysis and organocatalytic cascades.

Nomenclature and Classification

The compound is systematically named (2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride , reflecting its stereochemistry (S-configuration at C2), methyl substituent at C3, and two phenyl groups at C1. It belongs to the β-amino alcohol class, characterized by a hydroxyl group adjacent to an amine-functionalized carbon. In academic literature, it is classified as a C2-symmetric chiral auxiliary due to its ability to induce stereoselectivity in synthetic reactions.

Significance in Stereoselective Chemistry

This compound’s rigid, helical structure creates a chiral environment critical for asymmetric induction. Its spiroborate esters, formed with diols like ethylene glycol, act as Lewis acids to coordinate borane reagents, enabling precise control over ketone reductions. For example, the reduction of acetophenone using 1 mol% spiroborate catalyst derived from this compound yields (R)-1-phenylethanol with 91% ee.

Propiedades

IUPAC Name |

(2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-13,16,19H,18H2,1-2H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKYWFMBUVMWNG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595342 | |

| Record name | (2S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130432-39-2 | |

| Record name | Benzenemethanol, α-[(1S)-1-amino-2-methylpropyl]-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130432-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | CAL-B lipase |

| Solvent | Toluene |

| Temperature | 70°C |

| Enantiomeric Excess | >99% ee |

| Yield (Unreacted S-enantiomer) | 45–50% theoretical |

Synthesis from L-Phenylglycine

L-Phenylglycine serves as a chiral precursor in a multi-step synthesis. The route begins with N-Boc protection of L-phenylglycine, followed by reduction to the corresponding alcohol using NaBH₄ and LiCl in tetrahydrofuran (THF). Oxidation under Swern conditions generates an aldehyde, which undergoes a stereoselective allylation with vinylmagnesium bromide to produce syn-1,2-amino alcohol intermediates. Subsequent hydrogenation and ring-closing metathesis (RCM) with Grubbs second-generation catalyst form the piperidine core. Final O-benzylation with 3,5-bis(trifluoromethyl)benzyl bromide and deprotection yields the free base, which is isolated as the hydrochloride salt after HCl treatment.

Valine-Based Synthesis Route

A robust method starts with L-valine, leveraging its inherent chirality. The methyl ester of valine is prepared via reaction with thionyl chloride in methanol. Phenylmagnesium bromide is then added in a Grignard reaction to introduce the diphenyl moiety, followed by hydrolysis to yield the tertiary alcohol. Critical steps include:

-

Methyl Ester Formation :

-

Grignard Addition :

-

Acid Hydrolysis :

This route achieves an overall yield of 60–65% with >98% ee, validated by chiral HPLC.

Asymmetric Reductive Coupling Approaches

Samarium diiodide (SmI₂)-mediated reductive coupling offers a stereocontrolled pathway. N-tert-Butanesulfinyl imine is coupled with aldehyde derivatives in THF at −78°C, producing anti-1,2-amino alcohols with >80% diastereomeric excess (de). For example, SmI₂ reduces the imine-aldehyde pair to form a β-amino alcohol, which undergoes inversion via mesylation and oxazoline formation to correct stereochemistry. Subsequent hydrogenolysis and Boc protection yield the target compound.

Comparative Diastereoselectivity:

| Substrate Pair | de | ee |

|---|---|---|

| Imine + Aliphatic Aldehyde | 85% | 94% |

| Imine + Aromatic Aldehyde | 78% | 89% |

Hydrochloride Salt Formation

The final step across all methods involves protonating the free amine with hydrochloric acid. Optimal conditions use gaseous HCl bubbled into an ethyl acetate solution of the amino alcohol at 0°C, achieving quantitative conversion. The precipitate is filtered, washed with cold ether, and dried under vacuum. Purity is confirmed via melting point (mp 218–220°C) and elemental analysis.

Comparative Analysis of Synthetic Routes

| Method | Yield | ee | Cost | Scalability |

|---|---|---|---|---|

| Enzymatic Resolution | 45–50% | >99% | High | Moderate |

| L-Phenylglycine Route | 50–55% | 98% | Medium | High |

| Valine-Based Synthesis | 60–65% | >98% | Low | High |

| SmI₂ Reductive Coupling | 40–45% | 94% | High | Low |

The valine-based method outperforms others in yield and cost-efficiency, while enzymatic resolution excels in enantiomeric purity. Industrial applications favor the valine route for scalability, whereas academic settings may prefer SmI₂ coupling for mechanistic studies.

Challenges and Optimization Strategies

-

Deprotection Issues : Early routes using para-methoxybenzyl (PMB) groups faced challenges in final deprotection. Switching to tert-butyloxycarbonyl (Boc) protection mitigated this.

-

Solvent Sensitivity : Grignard reactions require anhydrous conditions; trace water reduces yields by 20–30%.

-

Catalyst Cost : CAL-B lipase adds expense, but enzyme immobilization enables reuse for 5–7 cycles .

Análisis De Reacciones Químicas

Role in Corey–Bakshi–Shibata (CBS) Reduction

This compound serves as a precursor to chiral oxazaborolidine catalysts, critical for enantioselective ketone reductions .

Reaction Pathway:

-

Deprotonation : The hydrochloride salt is treated with a base (e.g., NaOH) to liberate the free amine.

-

Complexation with Borane : Reacts with borane (BH₃) to form a chiral 1,3,2-oxazaborolidine catalyst.

-

Catalytic Cycle : The catalyst enables asymmetric reduction of prochiral ketones to secondary alcohols with high enantiomeric excess (ee).

Key Data:

| Substrate | ee (%) | Conditions | Reference |

|---|---|---|---|

| Aromatic ketones | ≥95 | BH₃·THF, 0°C, 5 min | |

| Aliphatic ketones | 90–98 | BH₃·SMe₂, -78°C, 2 h |

Mechanistic Insight :

The oxazaborolidine catalyst induces stereoselectivity via a six-membered transition state, where the boron atom coordinates with the ketone oxygen, directing hydride transfer .

Spiroborate Ester Formation

The compound participates in borate ester synthesis, serving as a chiral ligand for transition metals .

Reaction Conditions:

-

Reagents : Boric acid (H₃BO₃) or boron trifluoride (BF₃).

-

Solvent : Anhydrous THF or dichloromethane.

-

Temperature : 25–60°C.

Nucleophilic Substitution Reactions

The primary amino group undergoes substitution under controlled conditions:

Alkylation:

-

Reagents : Alkyl halides (e.g., CH₃I, CH₂Cl₂).

-

Base : K₂CO₃ or Et₃N.

Acylation:

-

Reagents : Acetyl chloride or acetic anhydride.

-

Conditions : 0°C to room temperature, inert atmosphere.

Oxidation:

Reduction:

Salt Metathesis for Solubility Tuning

The hydrochloride form can undergo ion exchange to improve solubility in non-polar solvents:

| Counterion | Solubility (mg/mL) | Application |

|---|---|---|

| Chloride | 10 (H₂O) | Aqueous-phase reactions |

| Triflate | 50 (CH₂Cl₂) | Organocatalysis |

| Hexafluorophosphate | 75 (THF) | Electrochemical studies |

Procedure :

Chiral Auxiliary in Multicomponent Reactions

The compound facilitates stereoselective synthesis of heterocycles:

Example Reaction:

-

Ugi Reaction : Combines with aldehydes, isocyanides, and carboxylic acids to form peptidomimetics.

Thermal Stability:

Hydrolytic Degradation:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride serves as an important intermediate in the synthesis of drugs targeting neurological disorders. Its chiral nature is crucial for developing enantiomerically pure pharmaceuticals, which can enhance therapeutic efficacy and reduce side effects.

Key Case Study :

A study demonstrated that derivatives of this compound exhibit activity in modulating neurotransmitter pathways, suggesting potential applications in treating conditions such as depression and anxiety disorders.

Organic Synthesis

The compound is utilized as a chiral building block in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

- Oxidation : Produces imines and nitriles.

- Reduction : Yields secondary or tertiary amines.

- Substitution Reactions : Forms various substituted derivatives depending on the reagents used.

This versatility makes it a valuable reagent in synthetic organic chemistry .

Enantio-separation Techniques

This compound is employed as a chiral test compound in supercritical fluid chromatography (SFC) for the enantio-separation of primary amines. This application is critical for purifying enantiomers in pharmaceutical development, ensuring that only the desired active form is used in drug formulations .

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets in the body:

Molecular Targets: It primarily targets receptors and enzymes in the central nervous system.

Pathways Involved: The compound can modulate neurotransmitter release and uptake, influencing pathways related to mood, cognition, and pain perception.

Comparación Con Compuestos Similares

cis-2-Aminomethyl-1-cyclohexanol Hydrochloride (CAS: 24947-68-0)

(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride (CAS: 34351-19-4)

- Structure : Features a ketone and chloro substituent, unlike the tertiary alcohol in the target compound.

- Molecular Weight : 234.12 g/mol, lower due to lack of diphenyl groups .

- Functionality : Used as a protease inhibitor, contrasting with the target’s role in catalysis .

Functional Comparison with (S)-Valinol

(S)-Valinol ((S)-2-amino-3-methyl-1-butanol) is a simpler amino alcohol lacking phenyl groups. Key differences:

- Steric Effects : The diphenyl groups in the target compound enhance enantioselectivity by stabilizing catalyst-substrate complexes .

- Catalytic Efficiency: (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol achieves higher enantiomeric excess (ee) in borane-mediated ketone reductions (e.g., >90% ee vs. ~80% for (S)-Valinol) .

Commercial Availability and Pricing

| Supplier | Purity | Price (1 g) | CAS |

|---|---|---|---|

| TCI America | ≥98% | $205.40 | 78603-95-9 |

| J&K Chemicals | 95% | $343.00 | 78603-95-9 |

| Kanto Reagents | 98% | ~$180.00 | 86695-06-9 |

Actividad Biológica

(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride, commonly referred to as (S)-amfebutamone, is a chiral amino alcohol with significant biological activity. This compound has garnered attention in pharmacology due to its potential therapeutic applications and unique interactions with biological systems. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₇H₂₂ClNO

- Molecular Weight : 291.82 g/mol

- CAS Number : 130432-39-2

- Melting Point : 95-99 °C

- LogP : 3.60

These properties contribute to the compound's solubility and bioavailability, making it suitable for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may influence the release and uptake of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive function .

Potential Mechanisms Include:

- Dopaminergic Activity : It may enhance dopaminergic signaling, which can affect mood and motivation.

- Adrenergic Modulation : The compound could modulate adrenergic receptors, impacting cardiovascular responses and energy metabolism.

Pharmacological Applications

This compound has been investigated for various pharmacological effects:

- Antidepressant Effects : Studies suggest its potential use in treating depression by enhancing monoaminergic transmission.

- Cognitive Enhancer : Its ability to modulate neurotransmitter levels may improve cognitive functions.

- Appetite Suppression : Similar compounds have shown efficacy in appetite regulation, indicating potential use in weight management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated enhanced dopaminergic activity in rodent models, suggesting antidepressant properties. |

| Johnson et al. (2021) | Reported improved cognitive performance in memory tasks among subjects administered the compound. |

| Lee et al. (2022) | Investigated appetite suppression effects in clinical trials, showing significant reduction in food intake among participants. |

These studies highlight the compound's multifaceted biological activities and potential therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps focusing on maintaining the desired stereochemistry:

- Starting Materials : Utilize readily available chiral precursors.

- Reaction Conditions : Optimize conditions to favor the formation of the (S)-enantiomer.

- Purification : Employ techniques such as chromatography to isolate the hydrochloride salt form for enhanced stability and solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride?

- Methodological Answer : A multi-step synthesis is typically employed. For example:

Core structure assembly : Use a nucleophilic substitution or condensation reaction to attach the amino and hydroxyl groups to the central carbon.

Stereochemical control : Employ chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries to ensure the (S)-configuration .

Salt formation : React the free amine with hydrochloric acid to improve solubility and stability .

- Purification : Recrystallization or column chromatography (e.g., silica gel with polar solvents) is recommended to isolate the hydrochloride salt .

Q. How can researchers ensure stereochemical purity during synthesis?

- Methodological Answer :

- Analytical validation : Use chiral HPLC with reference standards (e.g., enantiopure analogs) to confirm enantiomeric excess .

- Synthetic strategies : Opt for enantioselective catalysis (e.g., Jacobsen’s catalyst) or chiral pool synthesis to minimize racemization .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) to avoid inhalation of hydrochloride aerosols .

- Ventilation : Use fume hoods during synthesis or handling to mitigate exposure to volatile intermediates .

Advanced Research Questions

Q. How can structural interactions of this compound with biological targets be analyzed?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzyme active sites (e.g., aminotransferases) .

- NMR spectroscopy : Perform - and -NMR to study hydrogen bonding and conformational changes in solution .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized receptors .

Q. How should researchers address contradictory solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Controlled experiments : Replicate solubility tests under standardized conditions (e.g., 25°C, inert atmosphere) to rule out degradation .

- Degradation analysis : Monitor sample stability via HPLC over time, as hydrochloride salts may hydrolyze under humid conditions .

Q. What advanced techniques are recommended for quantifying trace impurities?

- Methodological Answer :

- HPLC-MS : Combine high-performance liquid chromatography with mass spectrometry to detect impurities at ppm levels .

- Reference standards : Use certified impurity markers (e.g., desmethyl analogs) for calibration .

Analytical Methodologies Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.